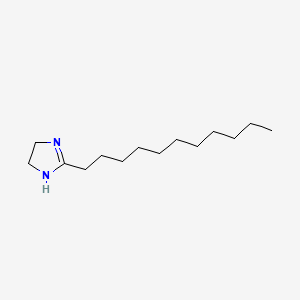

2-Undecylimidazoline

Description

The exact mass of the compound this compound is 224.225248902 g/mol and the complexity rating of the compound is 187. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-undecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUDZKKDCTQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908971 | |

| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-61-5, 29249-55-6 | |

| Record name | 2-Imidazoline, 2-undecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecylimidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Fingerprinting of 2-Undecylimidazoline: A Technical Guide to NMR and FTIR Characterization

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Undecylimidazoline, a molecule of significant interest in various industrial applications, including as a corrosion inhibitor and surfactant. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation and quality control of this compound. This document is intended for researchers, chemists, and quality control specialists in the fields of materials science, specialty chemicals, and drug development, offering a comprehensive reference for spectral interpretation and methodological best practices.

Introduction: The Molecular Identity of this compound

This compound, with the chemical formula C₁₄H₂₈N₂, belongs to the class of 2-substituted imidazolines.[1] Its molecular architecture features a five-membered dihydroimidazole ring substituted at the 2-position with a long undecyl alkyl chain. This amphiphilic nature, combining a polar heterocyclic head with a nonpolar hydrocarbon tail, is the foundation of its utility in various applications.

Accurate and robust analytical methodologies are paramount to ensure the quality and purity of this compound, as minor structural variations or impurities can significantly impact its performance. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide a detailed "fingerprint" of the molecule, allowing for precise structural confirmation and the identification of key functional groups.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions are associated with the N-H and C=N bonds of the imidazoline ring and the C-H bonds of the alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A viscous liquid sample of this compound is ideally suited for analysis by ATR-FTIR, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to exhibit several characteristic peaks:

-

N-H Stretch: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the imidazoline ring.[2][3] The broadness of this peak is often due to hydrogen bonding.

-

C-H Stretches: Intense, sharp peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (CH₂) and methyl (CH₃) groups of the undecyl chain.[3]

-

C=N Stretch: A strong and sharp absorption peak, which is highly characteristic of the imidazoline ring, is expected in the range of 1600-1650 cm⁻¹.[2][3][4] This peak confirms the presence of the endocyclic carbon-nitrogen double bond.

-

N-H Bend: An absorption band in the vicinity of 1460 cm⁻¹ can be attributed to the N-H bending vibration.[4]

-

C-N Stretch: A peak corresponding to the C-N single bond stretching vibration is typically observed around 1050-1250 cm⁻¹.[4]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| N-H Stretch | 3200 - 3400 | Imidazoline ring amine |

| C-H Stretch (alkyl) | 2850 - 2960 | Undecyl chain |

| C=N Stretch | 1600 - 1650 | Imidazoline ring |

| N-H Bend | ~1460 | Imidazoline ring |

| C-N Stretch | 1050 - 1250 | Imidazoline ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][6][7]

-

Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Caption: General workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Imidazoline Ring Protons:

-

N-H Proton: A broad singlet is expected for the N-H proton, typically in the range of 2.1-2.3 ppm.[2] Its chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

-

Methylene Protons (-N-CH₂-CH₂-N=): The two methylene groups of the imidazoline ring are expected to appear as a singlet or a pair of triplets. The protons on the carbon adjacent to the sp² nitrogen (=N-CH₂-) are typically found at approximately 2.3-2.7 ppm, while the protons on the carbon adjacent to the sp³ nitrogen (-NH-CH₂-) are expected around 1.4-1.6 ppm.[2]

-

-

Undecyl Chain Protons:

-

α-Methylene Protons (-C=N-CH₂-): The methylene group of the undecyl chain directly attached to the C2 carbon of the imidazoline ring is deshielded and will likely appear as a triplet around 2.5-2.6 ppm.[2]

-

Alkyl Chain Methylene Protons (-(CH₂)₉-): A large, broad multiplet centered around 1.2-1.4 ppm will correspond to the numerous methylene groups of the long alkyl chain.

-

Terminal Methyl Protons (-CH₃): A triplet at approximately 0.8-0.9 ppm, integrating to three protons, will be characteristic of the terminal methyl group of the undecyl chain.[2]

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- (Imidazoline) | 2.1 - 2.3 | broad s | 1H |

| =N-CH₂- (Imidazoline) | 2.3 - 2.7 | t | 2H |

| -NH-CH₂- (Imidazoline) | 1.4 - 1.6 | t | 2H |

| -C=N-CH₂- (Alkyl) | 2.5 - 2.6 | t | 2H |

| -(CH₂)₉- (Alkyl) | 1.2 - 1.4 | m | 18H |

| -CH₃ (Alkyl) | 0.8 - 0.9 | t | 3H |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

-

Imidazoline Ring Carbons:

-

C2 Carbon (-N=C-N-): The sp²-hybridized carbon at the 2-position of the imidazoline ring is the most deshielded carbon and is expected to resonate in the range of 150-165 ppm.

-

C4/C5 Methylene Carbons (-N-CH₂-CH₂-N=): The two sp³-hybridized methylene carbons of the imidazoline ring will appear in the aliphatic region, typically between 40-60 ppm.

-

-

Undecyl Chain Carbons:

-

α-Methylene Carbon (-C=N-CH₂-): The carbon of the undecyl chain attached to the C2 of the imidazoline ring will be found around 30-40 ppm.

-

Alkyl Chain Methylene Carbons (-(CH₂)₉-): A series of peaks between 20-35 ppm will correspond to the methylene carbons of the undecyl chain.

-

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm.

-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Imidazoline, -N=C-N-) | 150 - 165 |

| C4/C5 (Imidazoline, -CH₂-) | 40 - 60 |

| α-CH₂ (Alkyl) | 30 - 40 |

| -(CH₂)₉- (Alkyl) | 20 - 35 |

| -CH₃ (Alkyl) | ~14 |

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. FTIR offers a rapid and effective method for confirming the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the molecular structure. By correlating the data from these two powerful analytical techniques, researchers and quality control professionals can confidently verify the identity, purity, and structural integrity of this compound, ensuring its suitability for its intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. 2-METHYL-2-IMIDAZOLINE(534-26-9) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 2-Undecylimidazoline and its fragments

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Undecylimidazoline and Its Fragments

Introduction: The Analytical Imperative for this compound

This compound (C₁₄H₂₈N₂) is a heterocyclic organic compound featuring a five-membered imidazoline ring substituted with an eleven-carbon alkyl chain.[1] With a molecular weight of approximately 224.39 g/mol , this molecule belongs to a class of surface-active compounds known as imidazolines, which are widely utilized across various industries.[1][2][3] Their primary applications are as surfactants and corrosion inhibitors, particularly in the oil and gas sector, where they are injected into pipelines to protect against degradation.[2][3]

The efficacy and environmental fate of these inhibitor packages are critically dependent on the precise chemical structure and concentration of the active components. Therefore, robust analytical methods are essential for quality control, formulation development, and environmental monitoring. Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the premier analytical tool for the unambiguous identification and quantification of this compound, even in complex matrices like crude oil.[2][4]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric analysis of this compound. We will delve into the causal logic behind method selection, dissect the characteristic fragmentation patterns under different ionization regimes, and present validated experimental protocols for researchers and drug development professionals.

Part 1: Foundational Principles of Mass Spectrometry for Imidazoline Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the target molecule, separating the resulting ions based on their m/z, and detecting them. The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, which is the key to structural elucidation.

-

Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation. This is ideal for creating a characteristic "fingerprint" mass spectrum for library matching and structural analysis of relatively volatile compounds.[5]

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers molecules from a liquid phase to a gas phase as ions with minimal fragmentation.[6] It typically produces a protonated molecule ([M+H]⁺), which is invaluable for determining the molecular weight.[7] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[2][6]

The selection between these techniques depends on the analyte's properties and the analytical goal. For the volatile and thermally stable this compound, Gas Chromatography-MS (GC-MS) with EI is a powerful approach. For analysis in complex liquid mixtures or for confirming molecular weight, Liquid Chromatography-MS (LC-MS) with ESI is the preferred method.[2][8]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale for Use: GC-MS is exceptionally well-suited for the analysis of this compound due to its sufficient volatility and thermal stability.[8][9] The coupling of gas chromatography's high-resolution separation with the detailed structural information from EI-MS makes it a definitive identification technique.[10]

The Molecular Ion and Fragmentation Pathways: When this compound is subjected to EI (typically at 70 eV), it forms an energetically unstable molecular ion (M⁺•) at m/z 224 .[1][5] This ion rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation is primarily driven by the cleavage of bonds adjacent to the nitrogen atoms and the charge localization within the imidazoline ring, as well as characteristic cleavages along the alkyl chain.[11] Analysis of spectral library data reveals several key, high-abundance fragment ions.[1]

Key Fragment Ions in the EI Spectrum of this compound

| m/z | Proposed Ion Structure/Origin | Significance |

| 224 | [C₁₄H₂₈N₂]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - C₆H₁₃]⁺ | Cleavage of the alkyl chain |

| 98 | [C₅H₁₀N₂]⁺• | Fragment containing the imidazoline ring |

| 97 | [C₅H₉N₂]⁺ | Loss of H• from the m/z 98 fragment |

| 84 | [C₄H₈N₂]⁺• | Base Peak. Resulting from cleavage of the C-C bond beta to the imidazoline ring. |

The most abundant ion, the base peak , is observed at m/z 84 .[1] This highly stable fragment is formed by a characteristic alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) which severs the undecyl chain at the C-C bond beta to the ring system. This process results in the formation of the stable, resonance-delocalized 2-methyl-4,5-dihydro-1H-imidazolium radical cation.

Caption: EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a reference standard of this compound in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of 10-100 µg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

-

GC System Configuration:

-

Injector: Split/Splitless, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST, MassBank) for confirmation.

-

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Rationale for Use: LC-ESI-MS is the method of choice for analyzing this compound in complex liquid samples, such as industrial formulations or environmental water samples, where direct injection into a GC is not feasible.[2] ESI is a soft ionization technique that preserves the intact molecule, providing a clear determination of its molecular weight.

The Pseudomolecular Ion and Tandem MS (MS/MS): In positive ion mode ESI, this compound readily accepts a proton (typically from an acidic mobile phase) to form a protonated molecule, also known as a pseudomolecular ion ([M+H]⁺), at m/z 225 .[7] This ion will be the most abundant species in the full scan (MS1) spectrum.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 225) is selectively isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are then mass-analyzed. This technique is crucial for confirming the identity of the analyte in a complex mixture without relying on chromatographic separation alone.[2][6] The fragmentation of the [M+H]⁺ ion will primarily involve neutral losses of alkene fragments from the long alkyl chain.

Caption: Generalized workflow for LC-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis

-

Sample Preparation: Dilute the sample in the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). For crude oil samples, a Solid Phase Extraction (SPE) cleanup is highly recommended to remove interfering matrix components.[2]

-

LC System Configuration:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 300°C.

-

MS/MS Experiment:

-

Precursor Ion: m/z 225.

-

Collision Gas: Argon.

-

Collision Energy: Optimize by infusing a standard, typically in the range of 15-30 eV.

-

Product Ion Scan Range: m/z 50-230.

-

-

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive process when the appropriate techniques are applied. GC-MS with Electron Ionization provides a rich, reproducible fragmentation pattern, with a characteristic base peak at m/z 84, that is ideal for library-based identification.[1] Complementing this, LC-MS with Electrospray Ionization allows for the analysis of the compound in complex liquid matrices and provides unambiguous molecular weight confirmation through the [M+H]⁺ ion at m/z 225.[2] The use of tandem mass spectrometry (MS/MS) in LC-MS further enhances specificity and allows for confident structural confirmation. By understanding the fundamental principles of ionization and the resulting fragmentation pathways described in this guide, researchers and scientists can develop and validate powerful methods for the analysis of this industrially significant compound.

References

- 1. This compound | C14H28N2 | CID 245858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. uab.edu [uab.edu]

- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Identification of certain chemical agents in complex organic solutions by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Quantum Chemical Calculations for the Molecular Structure of 2-Undecylimidazoline

Introduction: Unveiling the Molecular Landscape of 2-Undecylimidazoline

This compound and its derivatives are a class of organic compounds with significant industrial and potential therapeutic relevance. Structurally, the molecule features a five-membered imidazoline ring substituted with a long, eleven-carbon alkyl chain.[1] This amphiphilic nature—a polar, heterocyclic head and a nonpolar, aliphatic tail—underpins its utility as a surfactant, corrosion inhibitor, and fabric softener.[2][3] In the realm of drug development, the imidazoline scaffold is a well-known pharmacophore that interacts with various receptors, suggesting potential applications that are yet to be fully explored.[4][5]

Understanding the three-dimensional structure, electronic properties, and chemical reactivity of this compound at a quantum level is paramount for optimizing its performance in existing applications and for rationally designing new molecules for drug discovery.[5][6] Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, cost-effective toolkit for this purpose, allowing researchers to predict molecular properties with a high degree of accuracy before engaging in costly and time-consuming laboratory synthesis.[7][8]

This technical guide provides a comprehensive, step-by-step methodology for performing quantum chemical calculations on the this compound molecule. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale—the why behind each choice of method and parameter. This ensures a robust, reproducible, and scientifically valid computational analysis tailored for researchers, scientists, and professionals in drug development and material science.

The Computational Strategy: Leveraging Density Functional Theory (DFT)

For a molecule the size of this compound (C₁₄H₂₈N₂), DFT offers the optimal balance of computational accuracy and efficiency.[9] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the electron density, ρ(r), rather than the complex many-electron wavefunction.[6] This approach, particularly with the use of hybrid functionals, has become a standard and reliable tool for studying organic chemistry in the gas phase and in solution.[10]

Our strategy involves a multi-stage computational workflow, beginning with the construction of an initial 3D structure, followed by geometry optimization to find the most stable molecular conformation, and concluding with a detailed analysis of its electronic properties.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the Gaussian 16 software package, a widely used program in computational chemistry.[11][12] The principles, however, are transferable to other similar software.

Step 1: Building the Initial Molecular Structure

A plausible starting geometry is essential. An incorrect initial structure can lead to convergence on a high-energy local minimum rather than the true global minimum.

-

Software : Use a molecular builder and visualization tool such as GaussView, Avogadro, or ChemDraw.

-

Procedure :

-

Construct the 2-imidazoline ring (a 5-membered ring with two nitrogen atoms).

-

Attach the undecyl (C₁₁H₂₃) chain to the C2 position of the imidazoline ring.

-

Ensure standard bond lengths and angles are used as a starting point. The long undecyl chain has multiple rotatable bonds; start with a fully extended (all-trans) conformation, as this is often a low-energy state.

-

Perform an initial, low-level "clean-up" using a molecular mechanics force field (e.g., UFF) within the builder to resolve any steric clashes.

-

-

Output : Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Analysis

This is the core computational step where the software iteratively adjusts the molecular geometry to find the lowest energy conformation.

-

Rationale for Method Selection :

-

Functional (B3LYP) : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record and excellent balance of accuracy and computational cost for a vast range of organic molecules.[10][13][14] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometric and energetic data.[15]

-

Basis Set (6-311++G(d,p)) : This Pople-style basis set provides a high level of flexibility for an accurate description of the molecule.[16]

-

6-311: A triple-zeta basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (like those on the nitrogen atoms) and regions of space far from the nuclei, which is important for non-covalent interactions.[17][18]

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in the molecular environment, which is essential for an accurate description of chemical bonds.[19] A study on the related molecule oxymetazoline successfully used this basis set, validating its suitability.[20]

-

-

-

Gaussian Input File (.gjf) :

-

Execution and Verification :

-

Run the calculation using the Gaussian software.

-

Upon completion, open the output file (.log or .out).

-

Self-Validation : The most critical step for trustworthiness is to verify the nature of the stationary point found. Search for the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the structure must be modified and re-optimized.[21]

-

Analysis and Interpretation of Results

Once a true energy minimum is confirmed, the output file contains a wealth of data that can be analyzed to understand the molecule's chemical nature.

Optimized Molecular Geometry

The final Cartesian coordinates describe the most stable 3D structure of the molecule. Key geometric parameters like bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These values provide the fundamental structural framework of the molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Length | N1 | C2 | Hypothetical Value: 1.34 Å | |

| Bond Length | C2 | N3 | Hypothetical Value: 1.34 Å | |

| Bond Length | C2 | C6 (Alkyl) | Hypothetical Value: 1.51 Å | |

| Bond Angle | N1 | C2 | N3 | Hypothetical Value: 110.5° |

| Dihedral Angle | C5 | N1 | C2 | N3 |

| (Note: Atom numbering is illustrative. Table presents hypothetical but realistic data for demonstration.) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[22]

-

HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[23]

-

LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[23]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[22][24] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Energy (eV) |

| E(HOMO) | Hypothetical Value: -5.85 eV |

| E(LUMO) | Hypothetical Value: 1.15 eV |

| HOMO-LUMO Gap (ΔE) | 7.00 eV |

| (Note: Table presents hypothetical but realistic data for demonstration.) |

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazoline ring, specifically the nitrogen atoms, indicating this is the primary site for nucleophilic attack.[25] The LUMO is likely distributed across the ring as well.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wavefunction into localized bonds and lone pairs, akin to a Lewis structure.[26][27] This method is invaluable for quantifying electron density on specific atoms (natural atomic charges) and understanding delocalization effects.[28]

| Atom | Natural Atomic Charge (e) |

| N1 | Hypothetical Value: -0.65 |

| C2 | Hypothetical Value: +0.40 |

| N3 | Hypothetical Value: -0.68 |

| C4 | Hypothetical Value: -0.25 |

| C5 | Hypothetical Value: -0.25 |

| (Note: Atom numbering is illustrative. Table presents hypothetical but realistic data for demonstration.) |

The NBO results typically show that the nitrogen atoms in the imidazoline ring are the most electronegative centers, carrying a significant negative charge. This reinforces the FMO analysis, identifying them as the primary sites for interaction with electrophiles or metal surfaces (in the case of corrosion inhibition).[29]

Implications for Drug Development and Material Science

The insights gained from these quantum chemical calculations have direct, practical applications:

-

For Drug Development : The optimized geometry and electrostatic potential map can be used for molecular docking studies to predict how this compound might bind to a specific biological target.[4][30] Understanding the HOMO-LUMO gap and charge distribution helps in designing derivatives with modulated electronic properties to enhance binding affinity or pharmacokinetic profiles (ADME).[31][32]

-

For Corrosion Inhibition : The calculations explain the mechanism of action. The high electron density on the nitrogen atoms (from NBO) and the high energy of the HOMO indicate that the molecule can readily donate electrons to the vacant d-orbitals of a metal surface, forming a protective coordinate bond.[2][33] The long undecyl tail can then form a hydrophobic layer, further preventing corrosive agents from reaching the surface.[3]

Conclusion

This guide outlines an authoritative and self-validating framework for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable and detailed insights into the molecule's structural and electronic properties. The causality behind each methodological choice has been explained to ensure scientific integrity. The resulting data on geometry, frontier molecular orbitals, and charge distribution provides a fundamental understanding of the molecule's reactivity, directly informing its application and optimization in fields ranging from drug discovery to advanced materials.

References

- 1. This compound | C14H28N2 | CID 245858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular modelling of compounds used for corrosion inhibition studies: a review - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Editorial: Discovery of Novel Molecules for Corrosion Protection Using Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. gaussian.com [gaussian.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. gaussian.com [gaussian.com]

- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.anu.edu.au [rsc.anu.edu.au]

- 19. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 20. researchgate.net [researchgate.net]

- 21. medium.com [medium.com]

- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 23. ossila.com [ossila.com]

- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 25. reddit.com [reddit.com]

- 26. NBO [cup.uni-muenchen.de]

- 27. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Theoretical Study of Imidazoline Derivatives Toward CYP1A2, CYP2C19, and CYP2D6 Enzymes by Docking | Semantic Scholar [semanticscholar.org]

- 31. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Drug Development and Potential Regulatory Paths for Insulin Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Ascendancy of Imidazoline-Based Cationic Surfactants: A Technical Odyssey

Abstract

Imidazoline-based cationic surfactants have carved an indispensable niche in the chemical industry, evolving from niche textile auxiliaries to cornerstone ingredients in fabric care, corrosion inhibition, and beyond. This technical guide navigates the historical trajectory of these versatile molecules, from their seminal synthesis to the cutting-edge developments of the modern era. We will dissect the intricate relationship between their molecular architecture and functional efficacy, elucidate the mechanisms underpinning their diverse applications, and provide detailed experimental methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and specialty chemicals, offering a comprehensive understanding of the science and technology of imidazoline-based cationic surfactants.

Genesis and Early Milestones: A Historical Perspective

The story of imidazoline surfactants begins in the early to mid-20th century, a period of burgeoning innovation in organic chemistry. While the imidazoline ring itself was known to chemists, its potential as a hydrophilic headgroup for surfactants was yet to be fully realized.

The initial foray of imidazolines into industrial applications was in the textile industry during the 1930s, where they were employed as dye leveling agents.[1][2] Their inherent affinity for textile fibers, a consequence of their cationic nature, facilitated the even distribution of dyes. A serendipitous discovery of their fabric softening properties marked a pivotal moment, setting the stage for their future dominance in the fabric care market.[1][2]

The post-war era of the late 1940s and 1950s witnessed the first deliberate synthesis and investigation of imidazoline-based surfactants for broader applications.[3] Pioneering work during this period laid the fundamental groundwork for their commercial production. Notably, the synthesis of imidazolinium surfactants by Mannheimer in the 1950s was a significant milestone.[4] By the 1960s, major consumer goods companies like Procter & Gamble began marketing liquid fabric softeners based on these compounds, cementing their place in household products.[5]

Early commercial fabric softeners often utilized quaternary dialkyl-dimethyl-ammonium salts, which, despite their effectiveness, suffered from issues like gel formation at low temperatures.[6] Imidazolinium compounds offered a viable alternative with improved handling and formulation characteristics.[6] The development of concentrated and biodegradable formulations in subsequent decades further solidified their market position.[7]

The Art of Synthesis: From Conventional to Contemporary

The workhorse reaction for synthesizing 2-alkyl imidazolines is the condensation of a fatty acid with a polyamine, most commonly diethylenetriamine (DETA).[8] This process typically involves two key stages: amidation followed by cyclization with the elimination of water.

Conventional Thermal Synthesis

The traditional method involves heating the fatty acid and polyamine, often under vacuum, to drive the dehydration and subsequent ring closure.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2-alkyl imidazoline.

A persistent challenge in this synthesis is the formation of a diamide by-product, which can impair the final product's clarity and performance.[9] United States Patent 3,408,361, credited to Hans S. Mannheimer, describes a process to minimize diamide formation by carefully controlling the stoichiometry and reaction conditions.[4][9]

Modern Advancements: Microwave-Assisted Organic Synthesis (MAOS)

In recent years, microwave-assisted organic synthesis has emerged as a more efficient and sustainable alternative to conventional heating.[1] This technique significantly reduces reaction times from hours to minutes and often leads to higher yields.[1]

Experimental Protocol: Synthesis of 2-Oleyl-1-(2-aminoethyl)imidazoline

This protocol provides a detailed procedure for the laboratory-scale synthesis of a common imidazoline surfactant.

Materials:

-

Oleic acid

-

Diethylenetriamine (DETA)

-

Xylene (as a water-carrying agent, optional for reflux method)

-

Sodium chloride (for purification)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (for reflux method)

-

Heating mantle with magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

FTIR spectrometer

-

NMR spectrometer

Procedure (Conventional Reflux Method):

-

Combine oleic acid and a molar excess of diethylenetriamine in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

-

Add xylene to the flask to act as a solvent and azeotropically remove water.

-

Heat the mixture to reflux (100-140°C) with vigorous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.[2]

-

Continue the reaction for several hours until the theoretical amount of water is collected, indicating the completion of both amidation and cyclization.[2]

-

After cooling, the reaction mixture is purified. This can be achieved by liquid-liquid extraction using dichloromethane and a saturated sodium chloride solution.[1]

-

The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product.

Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the imidazoline ring is confirmed by the appearance of a characteristic C=N stretching vibration peak around 1650 cm⁻¹.[10] The disappearance of the carboxylic acid C=O peak from oleic acid is also indicative of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure, with characteristic peaks for the protons on the imidazoline ring appearing in the range of 3.30-3.70 ppm.[10] ¹³C NMR will show a characteristic peak for the C=N carbon at approximately 164.6 ppm.[2]

Figure 2: Workflow for the synthesis and characterization of 2-oleyl-1-(2-aminoethyl)imidazoline.

Unraveling the Mechanism: Structure-Function Relationships

The efficacy of imidazoline-based cationic surfactants stems from their amphiphilic nature, comprising a hydrophobic fatty acid tail and a hydrophilic imidazoline headgroup.

Corrosion Inhibition: A Self-Assembled Shield

Imidazoline derivatives are highly effective corrosion inhibitors, particularly for carbon steel in acidic environments, a common challenge in the oil and gas industry.[4] Their mechanism of action involves the formation of a protective, self-assembled monolayer on the metal surface.[11]

The imidazoline headgroup, with its nitrogen atoms, possesses lone pairs of electrons that can coordinate with the vacant d-orbitals of iron on the metal surface.[11] This initial adsorption is followed by the self-assembly of the surfactant molecules, where the hydrophobic tails orient themselves away from the surface, creating a tightly packed, water-repellent barrier.[11] This film effectively isolates the metal from the corrosive medium.

Figure 3: Mechanism of corrosion inhibition by imidazoline surfactants.

Table 1: Comparative Corrosion Inhibition Efficiency of Imidazoline Derivatives

| Imidazoline Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Oleic acid imidazoline | Q235 steel | 3.5% NaCl, CO₂ saturated | Not specified | > A1 (amide), < AM (imidazoline) | [3] |

| TEPA-OA imidazoline | Carbon steel | 1% NaCl | 500 ppm | 86.37 | [1] |

| Oleic-imidazoline | Low carbon steel | 1% NaCl | Not specified | 83.26 (Tafel), 83.33 (Weight loss) | [2] |

| Imidazoline composite | A3 carbon steel | Not specified | 1.0 g/L | 98.49 (Tafel), 95.02 (Weight loss) | [5] |

| Imidazoline derivative | Mild steel | 3.5% NaCl, CO₂ saturated | 50 ppm | 81.38 (C18), 74.44 (C16) | [6] |

Fabric Softening: An Electrostatic Embrace

In aqueous solutions, textile fibers such as cotton develop a negative surface charge. The cationic imidazoline headgroup is electrostatically attracted to the fabric surface, leading to the adsorption of the surfactant molecule. The hydrophobic tails then orient towards the exterior, creating a lubricating layer that reduces inter-fiber friction. This reduction in friction is perceived as softness.[7]

Expanding Horizons: Diverse Applications

Beyond their primary roles as corrosion inhibitors and fabric softeners, the unique physicochemical properties of imidazoline-based surfactants have led to their adoption in a variety of other applications.[3]

-

Emulsifiers: Their ability to stabilize oil-in-water emulsions makes them valuable in various formulations.[3]

-

Wetting Agents: They effectively reduce the surface tension of liquids, improving their ability to spread over and penetrate surfaces.[3]

-

Dispersants: They prevent the agglomeration of particles in a liquid medium.[3]

-

Antistatic Agents: By attracting a thin layer of moisture to the surface, they help to dissipate static charge.

The Next Generation: Gemini Imidazoline Surfactants

A significant recent development in the field is the emergence of gemini (or dimeric) imidazoline surfactants.[10] These molecules consist of two monomeric imidazoline surfactant units linked by a spacer group.

Gemini surfactants exhibit significantly lower critical micelle concentrations (CMCs) and are more efficient at reducing surface and interfacial tension compared to their single-chain counterparts.[10] This enhanced performance makes them highly attractive for a range of applications, including as more potent corrosion inhibitors and fabric softeners.[10] Microwave-assisted synthesis has also been successfully applied to the production of gemini imidazoline surfactants, offering a green and efficient route to these advanced materials.

Conclusion and Future Outlook

The historical development of imidazoline-based cationic surfactants is a testament to the power of chemical innovation. From their humble beginnings as textile auxiliaries, they have evolved into a versatile class of molecules with a broad spectrum of industrial applications. The ongoing research into novel structures, such as gemini surfactants, and more sustainable synthesis methods ensures that the story of imidazoline surfactants is far from over. Future advancements will likely focus on enhancing their biodegradability, expanding their use in biocompatible applications, and developing "smart" surfactants that respond to environmental stimuli. As we continue to push the boundaries of chemical science, the humble imidazoline ring is poised to remain a key player in the development of advanced materials for a more sustainable and efficient future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Hydroxy- and Aminoethyl Imidazolines of Cottonseed Oil Fatty Acids as Additives for Diesel Fuels [scirp.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. GB1565808A - Fabric softeners and detergent compositions containing imidazolines derivatives - Google Patents [patents.google.com]

- 7. US5376286A - Process for preparing concentrated imidazoline fabric softener compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ww.surchem.pl [ww.surchem.pl]

CAS number and physical properties of 2-Undecyl-4,5-dihydro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyl-4,5-dihydro-1H-imidazole, also known as 2-undecylimidazoline, is a heterocyclic organic compound with a distinctive molecular architecture that underpins its diverse applications. Featuring a long undecyl chain attached to the 2-position of a dihydroimidazole ring, this molecule exhibits amphiphilic properties, making it a subject of interest in fields ranging from materials science to medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for professionals in research and development.

Chemical Identity and Physical Properties

The fundamental identification of 2-Undecyl-4,5-dihydro-1H-imidazole is established by its CAS number.

CAS Number : 29249-55-6[1]

While extensive experimental data on the physical properties of 2-Undecyl-4,5-dihydro-1H-imidazole is not broadly published, computational predictions and data from related long-chain alkyl imidazolines provide valuable insights. It is important to note that the properties of the closely related compound, 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol, are more extensively documented and are sometimes conflated with the title compound. The primary difference is the absence of the 1-hydroxyethyl group in 2-Undecyl-4,5-dihydro-1H-imidazole.

Table 1: Physical and Chemical Properties of 2-Undecyl-4,5-dihydro-1H-imidazole

| Property | Value (Computed) | Source |

| Molecular Formula | C₁₄H₂₈N₂ | [2] |

| Molecular Weight | 224.39 g/mol | [2] |

| IUPAC Name | 2-undecyl-4,5-dihydro-1H-imidazole | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 10 | [2] |

Synthesis of 2-Undecyl-4,5-dihydro-1H-imidazole

The synthesis of 2-alkyl-imidazolines is commonly achieved through the condensation reaction of a fatty acid with a diamine, such as ethylenediamine.[3] The following protocol details a representative synthesis of 2-Undecyl-4,5-dihydro-1H-imidazole from lauric acid and ethylenediamine. This two-step process involves the initial formation of an amide intermediate, followed by cyclization to the imidazoline.[4]

Experimental Protocol: Synthesis from Lauric Acid and Ethylenediamine

Materials:

-

Lauric Acid (Dodecanoic Acid)

-

Ethylenediamine

-

Xylene (or another suitable solvent for azeotropic water removal)

-

Nitrogen gas supply

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for water removal

-

Condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add lauric acid (1 molar equivalent).

-

Add a molar excess of ethylenediamine (typically 1.1 to 1.2 molar equivalents). The excess diamine helps to drive the reaction to completion.

-

Add a suitable volume of xylene to facilitate azeotropic removal of water.

-

Begin bubbling nitrogen gas through the reaction mixture to create an inert atmosphere. This prevents oxidation of the reactants and products at elevated temperatures.

-

-

Amide Formation:

-

With gentle stirring, heat the reaction mixture to approximately 140-160°C.

-

Maintain this temperature to facilitate the condensation reaction between the carboxylic acid and the amine, forming the N-(2-aminoethyl)dodecanamide intermediate and one equivalent of water.

-

Water will begin to collect in the Dean-Stark trap as an azeotrope with xylene.

-

-

Cyclization to Imidazoline:

-

Once the theoretical amount of water from the initial amide formation has been collected, increase the reaction temperature to 180-200°C.

-

This higher temperature promotes the intramolecular cyclization of the amide intermediate to form the 2-undecyl-4,5-dihydro-1H-imidazole, releasing a second equivalent of water.

-

Continue to collect water in the Dean-Stark trap until no more is produced, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent (xylene) can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent, if solid.

-

Applications in Research and Development

The unique structural features of 2-Undecyl-4,5-dihydro-1H-imidazole make it a versatile molecule with applications in various industrial and research settings.

Corrosion Inhibition

Long-chain alkyl imidazolines are well-established as effective corrosion inhibitors, particularly in the oil and gas industry.[5] The mechanism of action involves the adsorption of the imidazoline molecule onto the metal surface. The nitrogen atoms in the imidazoline ring act as Lewis bases, donating electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The long, hydrophobic undecyl tail then forms a protective, non-polar barrier that repels water and other corrosive agents from the metal surface.[5] This dual-action mechanism significantly reduces the rate of corrosion on carbon steel and other alloys in acidic and aqueous environments.[6][7]

Surfactant and Emulsifying Agent

The amphiphilic nature of this compound, with its polar imidazoline head and non-polar undecyl tail, imparts surfactant properties. This allows it to be used in formulations where emulsification of oil and water phases is required. Its cationic nature at lower pH values further enhances its interaction with negatively charged surfaces.

Scaffold in Medicinal Chemistry

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] Imidazoline derivatives have been investigated for a variety of therapeutic applications, including as antihypertensive, anti-inflammatory, and antidepressant agents.[9] Specifically, 2-substituted imidazolines have been identified as having potential antidepressant properties by acting as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[10] The undecyl group in 2-Undecyl-4,5-dihydro-1H-imidazole can be further functionalized or varied to explore structure-activity relationships in drug discovery programs, potentially influencing properties like lipophilicity, membrane permeability, and target binding.[11]

Safety and Handling

As a long-chain alkyl imidazoline, 2-Undecyl-4,5-dihydro-1H-imidazole should be handled with appropriate safety precautions.

GHS Hazard Information: According to the European Chemicals Agency (ECHA) C&L Inventory, 2-Undecyl-4,5-dihydro-1H-imidazole is classified with the following hazards:

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] Safety glasses with side shields or goggles are recommended.[14]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or aerosols.[13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.

-

Spills: In case of a spill, collect the material and dispose of it in accordance with local, regional, and national regulations.[14]

Conclusion

2-Undecyl-4,5-dihydro-1H-imidazole is a valuable chemical entity with established and emerging applications. Its role as a corrosion inhibitor is well-recognized, and its structural motif holds promise for the development of new surfactants and therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists aiming to harness its potential in their respective fields.

References

- 1. 2-十一烷基咪唑啉CAS号29249-55-6[this compound] 化工百科 – 960化工网 [m.chem960.com]

- 2. This compound | C14H28N2 | CID 245858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]

- 5. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 10. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure, and biological activities of some N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly of 2-Undecylimidazoline in Aqueous Solutions

This guide provides a comprehensive technical overview of the self-assembly mechanism of 2-Undecylimidazoline in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who are leveraging the unique properties of this amphiphilic molecule. We will delve into the fundamental principles governing its aggregation, the critical factors that influence this behavior, and the established experimental protocols for its characterization.

Introduction: The Amphiphilic Nature of this compound

This compound is a cationic surfactant characterized by a distinct molecular architecture that dictates its behavior in aqueous environments.[1][2] The molecule consists of two primary moieties:

-

A Hydrophilic Imidazoline Headgroup: This nitrogen-containing heterocycle is polar and can become protonated, imparting a positive charge and facilitating its interaction with water molecules.[3][4]

-

A Hydrophobic Undecyl Tail: This 11-carbon alkyl chain is nonpolar and drives the molecule's tendency to minimize contact with water.[2]

This dual nature, termed amphiphilicity, is the fundamental driver for the spontaneous self-assembly of this compound into organized supramolecular structures in aqueous solutions.[5] This property is harnessed in a variety of applications, including as corrosion inhibitors, emulsifiers, and biocidal agents.[1][2]

The Core Mechanism: Micellization and the Critical Micelle Concentration (CMC)

The self-assembly of this compound is a concentration-dependent process culminating in the formation of micelles. This process can be understood through the following stages:

-

Monomeric State: At very low concentrations, this compound exists as individual molecules, or monomers, dispersed throughout the aqueous solution.

-

Interfacial Adsorption: As the concentration increases, the amphiphilic monomers migrate to the air-water interface. Here, they orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads immersed in the water, a process that reduces the surface tension of the solution.[6]

-

Critical Micelle Concentration (CMC): A threshold concentration is eventually reached where the interface becomes saturated with monomers. Beyond this point, the bulk solution becomes saturated, and it is thermodynamically more favorable for the monomers to aggregate into spherical structures known as micelles.[6][7][8] This critical concentration is a hallmark property of any surfactant and is known as the Critical Micelle Concentration (CMC).[9][10]

-

Micelle Formation: Within a micelle, the hydrophobic undecyl tails are sequestered in the core, effectively shielded from the aqueous environment. The hydrophilic imidazoline headgroups form the outer corona, interacting with the surrounding water molecules.

The diagram below illustrates the transition from monomers to a self-assembled micelle.

Caption: Monomer to micelle transition of this compound.

Key Factors Influencing Self-Assembly

The self-assembly process and the resulting micellar structures are highly sensitive to the surrounding environmental conditions. Understanding these factors is crucial for controlling and optimizing the performance of this compound in various applications.

-

pH: The pH of the aqueous solution plays a pivotal role. The imidazoline headgroup can be protonated or deprotonated depending on the pH, which alters its charge and hydrophilicity.[11] At lower pH values, the headgroup is protonated and carries a positive charge, leading to electrostatic repulsion between adjacent molecules. This repulsion generally results in a higher CMC and the formation of smaller, more spherical micelles.[12][13] Conversely, at higher pH values, the reduced charge on the headgroup diminishes electrostatic repulsion, favoring the formation of larger aggregates and a lower CMC.[14]

-

Ionic Strength: The addition of electrolytes (salts) to the solution can significantly decrease the CMC and promote the growth of micelles.[15] The counterions from the salt can screen the electrostatic repulsion between the charged imidazoline headgroups, allowing for tighter packing of the surfactant molecules.

-

Temperature: Temperature has a complex effect on micellization. For ionic surfactants, increasing the temperature can initially decrease the CMC due to an enhanced hydrophobic effect. However, at higher temperatures, increased thermal energy can disrupt the structured water around the hydrophobic tails, leading to an increase in the CMC.[15][16]

The interplay of these factors is visualized in the following diagram:

Caption: Factors influencing this compound self-assembly.

Experimental Characterization of Self-Assembled Structures

A suite of analytical techniques is employed to characterize the self-assembly of this compound and the resulting aggregates.

| Parameter | Experimental Technique | Principle | Typical Results for this compound |

| Critical Micelle Concentration (CMC) | Surface Tensiometry | Measures the change in surface tension as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly.[6][8][17] | Expected in the millimolar (mM) range, varying with pH and ionic strength. |

| Micelle Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.[18][19][20] | Hydrodynamic diameters typically in the range of 5-20 nm, depending on conditions. |

| Micelle Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of the shape and size of the micelles. Cryo-TEM is often preferred to observe the structures in their native, hydrated state.[21][22][23][24] | Typically spherical, but can exhibit transitions to rod-like or other morphologies under specific conditions. |

The following diagram outlines a typical experimental workflow for characterizing the self-assembly of this compound.

Caption: Experimental workflow for characterization.

Protocol 1: Determination of CMC by Surface Tensiometry (Wilhelmy Plate Method)

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Subsequently, prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC.[17]

-

Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned with a suitable solvent (e.g., ethanol) and flamed to remove any organic contaminants before each measurement.[17]

-

Measurement:

-

Begin with the solution of the lowest concentration.

-

Immerse the Wilhelmy plate into the solution within a temperature-controlled vessel.

-

Allow the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each concentration, progressing from lowest to highest.

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will exhibit two distinct linear regions. The intersection of the extrapolations of these two linear portions corresponds to the CMC.[8][17]

Protocol 2: Micelle Size Analysis by Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare solutions of this compound at concentrations above the determined CMC. Filter the solutions through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a laser light source and a photodetector.[20]

-

Measurement:

-

Place the prepared sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument measures the time-dependent fluctuations in the scattered light intensity.

-

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and determine the diffusion coefficient of the micelles. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation.[18][20] It is crucial to use the measured viscosity of the sample for accurate calculations, as solvent viscosity can introduce bias.[7][18]

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

-

Sample Preparation:

-

Place a small drop of the micellar solution (at a concentration above the CMC) onto a TEM grid (e.g., carbon-coated copper grid).

-

For conventional TEM, a negative staining agent (e.g., uranyl acetate) may be required to enhance contrast.

-

For Cryo-TEM, the grid is rapidly plunge-frozen in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the micelles.[21]

-

-

Imaging: The prepared grid is inserted into the TEM, and images are acquired at various magnifications.[22][23]

-

Image Analysis: The obtained micrographs are analyzed to determine the shape, size, and morphology of the self-assembled structures.

Conclusion

The self-assembly of this compound in aqueous solutions is a complex yet predictable phenomenon governed by the interplay of its amphiphilic nature and the surrounding environmental conditions. A thorough understanding of the underlying mechanisms and the ability to precisely characterize the resulting supramolecular structures are paramount for the successful application of this versatile surfactant in research and industry. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling scientists and developers to harness the full potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Undecyl-1H-imidazole - SRIRAMCHEM [sriramchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. muser-my.com [muser-my.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 19. odinity.com [odinity.com]

- 20. researchgate.net [researchgate.net]

- 21. books.rsc.org [books.rsc.org]

- 22. Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]

- 24. researchgate.net [researchgate.net]

Adsorption mechanism of 2-Undecylimidazoline on metal surfaces

An In-Depth Technical Guide to the Adsorption Mechanism of 2-Undecylimidazoline on Metal Surfaces

Authored by: A Senior Application Scientist

Abstract

This compound is a cornerstone of corrosion inhibition technology, particularly for carbon steel in acidic environments. Its efficacy is fundamentally governed by its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comprehensive exploration of the adsorption mechanism of this compound on metal surfaces. We will dissect the intricate interplay of physisorption and chemisorption, elucidate the roles of the molecule's distinct functional regions, and detail the advanced experimental and computational methodologies employed to investigate these phenomena. This document is intended for researchers, materials scientists, and chemical engineers seeking a deeper, field-proven understanding of this critical corrosion inhibitor.

Introduction: The Significance of this compound in Corrosion Science

Corrosion is a relentless electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards across industries like oil and gas, chemical processing, and infrastructure. Organic corrosion inhibitors are a primary defense, and among them, imidazoline derivatives are exceptionally effective. This compound, with its unique amphiphilic structure, stands out for its performance. It consists of a polar imidazoline head group and a long, non-polar undecyl tail. This structure is key to its function: the polar head interacts with the metal surface, while the hydrophobic tail forms a dense, water-repellent barrier.[1] Understanding the precise mechanism of its adsorption is paramount for optimizing its application and designing next-generation corrosion inhibitors.

The core of this compound's protective action lies in its ability to form a persistent film on the metal surface, a process driven by adsorption.[2][3] This film acts as a physical barrier, isolating the metal from the aggressive electrolyte and impeding both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[4][5]

The Dual-Nature Adsorption Mechanism

The adsorption of this compound is not a simple, single-mode process. It is a complex phenomenon involving a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), often occurring concurrently.[4][6] The predominance of one over the other is influenced by factors such as the metal's surface charge, the composition of the corrosive medium, and temperature.

Physisorption: The Initial Electrostatic Attraction

In acidic solutions, the metal surface typically carries a net positive charge. Concurrently, the nitrogen atoms in the imidazoline ring can become protonated, acquiring a positive charge. Anions from the acid (e.g., Cl⁻, SO₄²⁻) adsorb onto the positively charged metal surface, creating a negatively charged plane. This invites the protonated imidazoline molecules to adsorb via electrostatic attraction. This initial, weaker form of bonding is known as physisorption.

-

Driving Force: Electrostatic interaction between the protonated inhibitor and the pre-adsorbed anions on the metal surface.

-

Characteristics: Reversible, weaker bonding, often precedes chemisorption.

Chemisorption: The Formation of Coordinate Bonds

The more robust and stable protective layer is formed through chemisorption. This process involves direct chemical bonding between the inhibitor molecule and the metal surface. The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming strong coordinate covalent bonds.[2][6]

-

Driving Force: Electron sharing between heteroatoms (N) in the inhibitor and vacant d-orbitals of the metal (e.g., Fe).

-

Characteristics: Stronger, more specific, and often irreversible bonding, leading to the formation of a stable, protective film.

The π-electrons from the double bond within the imidazoline ring can also participate in this donor-acceptor interaction with the metal surface.[4] This multi-center bonding significantly strengthens the adhesion of the inhibitor to the substrate.

Molecular Structure: A Tale of Two Moieties

The effectiveness of this compound is a direct result of its amphiphilic molecular architecture.

-

The Imidazoline Head Group (Polar Moiety): This is the "anchor" of the molecule. As discussed, the two nitrogen atoms are the primary active sites for chemisorption, forming a stable five-membered ring that effectively coordinates with surface metal atoms.[2] Its planar geometry facilitates a flat, stable adsorption orientation on the metal surface.[6][7]

-